

Application Notes: TMP195 for Macrophage Polarization Assays

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Compound of Interest

Compound Name: *TMP195*

Cat. No.: *B15587253*

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Introduction

TMP195 is a potent and selective inhibitor of Class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] This selectivity makes it a valuable tool for studying the specific roles of these HDACs in biological processes, particularly in the context of the immune system. In immunological research, **TMP195** has emerged as a key modulator of macrophage polarization, driving macrophages towards a pro-inflammatory M1 phenotype.[3][4][5] This characteristic is being explored for its therapeutic potential in oncology, as M1 macrophages exhibit anti-tumor activities.[3][6] These application notes provide a comprehensive overview of the use of **TMP195** in macrophage polarization assays.

Mechanism of Action

TMP195 selectively inhibits the catalytic activity of Class IIa HDACs.[1][2] In macrophages, this inhibition leads to the activation of critical inflammatory signaling pathways, including the p38 MAPK, JNK, and NF- κ B pathways.[3] The activation of these pathways results in increased expression and secretion of pro-inflammatory cytokines, such as IL-6, IL-12, and TNF- α , which are hallmarks of the M1 macrophage phenotype.[3] Studies have shown that **TMP195** can reprogram tumor-associated macrophages (TAMs) into tumoricidal M1-like cells, thereby reducing tumor burden and enhancing the efficacy of immunotherapies.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data for **TMP195**.

Table 1: In Vitro Inhibitory Activity of **TMP195**

Target	K _i (nM)
HDAC4	59
HDAC5	60
HDAC7	26
HDAC9	15

Data sourced from MedChemExpress and Selleck Chemicals.[\[1\]](#)[\[2\]](#)

Table 2: Recommended Concentration Ranges for In Vitro Macrophage Polarization Assays

Cell Type	Stimulant	TMP195 Concentration (μM)	Incubation Time
Bone Marrow-Derived Macrophages (BMDMs)	LPS (100 ng/mL)	5 - 60	2 - 8 hours

Data derived from studies on colorectal cancer.[\[3\]](#)

Table 3: In Vivo Dosing for Murine Models

Mouse Model	Dosage	Administration Route
Colitis-Associated Colorectal Cancer (CAC)	50 mg/kg/day	Intraperitoneal (IP)
MMTV-PyMT Breast Cancer	50 mg/kg/day	Intraperitoneal (IP)

Data from studies on colorectal and breast cancer.[\[3\]](#)[\[6\]](#)

Experimental Protocols

In Vitro Macrophage Polarization Assay Using Bone Marrow-Derived Macrophages (BMDMs)

This protocol details the isolation, differentiation, and polarization of murine BMDMs to assess the effect of **TMP195** on M1 polarization.

Materials:

- 6- to 8-week-old C57BL/6 mice[3]
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Macrophage Colony-Stimulating Factor (M-CSF)
- Lipopolysaccharide (LPS)
- **TMP195** (dissolved in DMSO)
- Phosphate-Buffered Saline (PBS)
- Red Blood Cell Lysis Buffer
- 70 µm cell strainer

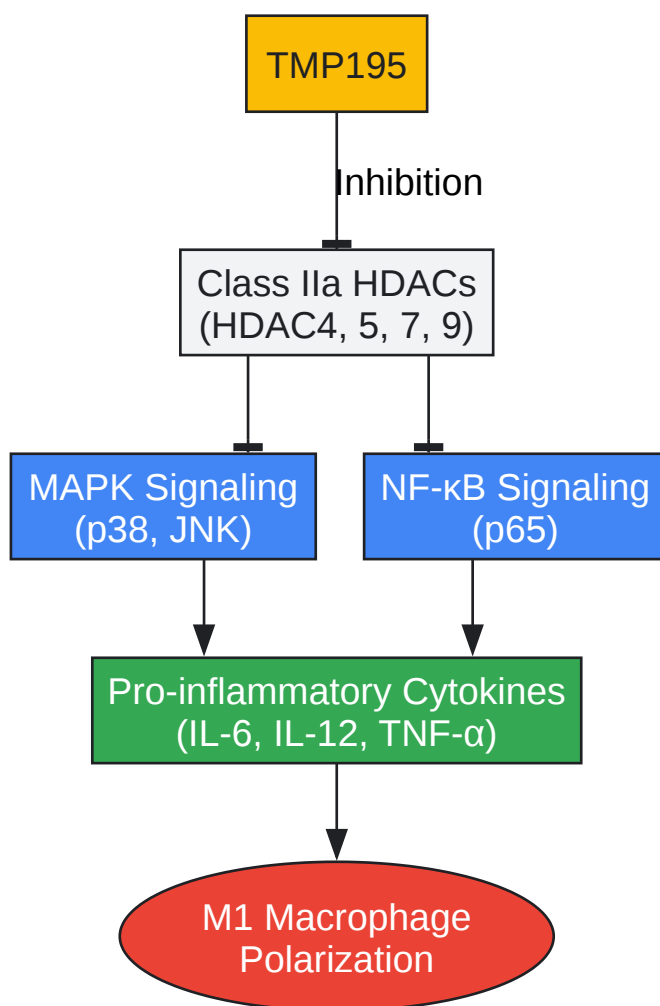
Procedure:

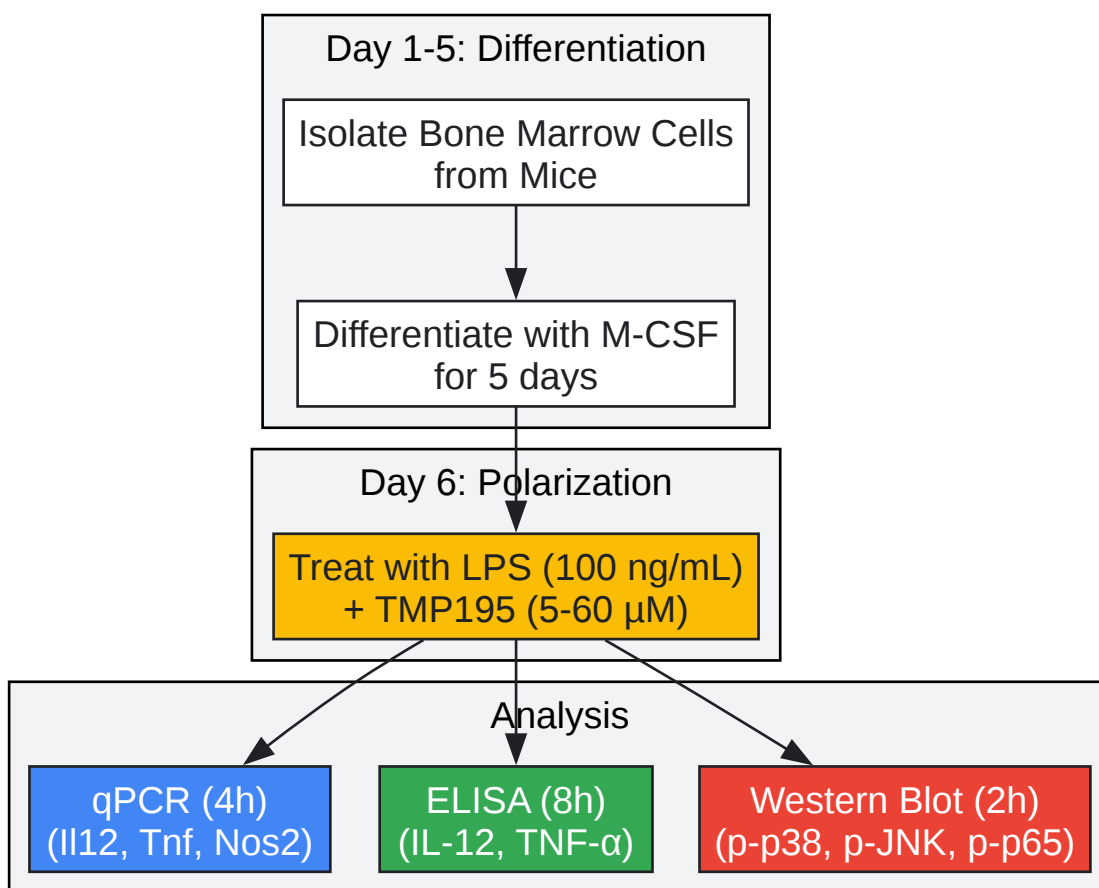
- Isolation of Bone Marrow Cells:
 - Euthanize mice and sterilize hind legs with 70% ethanol.
 - Isolate the tibia and femur under sterile conditions, removing surrounding muscle tissue.
 - Cut the ends of the bones and flush the marrow with PBS using a syringe into a sterile tube.

- Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer to lyse erythrocytes.
- Wash the cells with PBS and pass them through a 70 μ m cell strainer to obtain a single-cell suspension.[3]
- Differentiation of BMDMs:
 - Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF for five days to differentiate them into macrophages.[3]
- M1 Polarization with **TMP195**:
 - After five days of differentiation, treat the BMDMs with 100 ng/mL of LPS to induce M1 polarization.
 - Concurrently, treat the cells with varying concentrations of **TMP195** (e.g., 5 μ M, 20 μ M, 40 μ M, 60 μ M) or vehicle control (DMSO).[3]
 - Incubate the cells for the desired time points (e.g., 2 hours for protein analysis, 4 hours for RNA analysis, 8 hours for cytokine secretion analysis).[3]
- Analysis of M1 Polarization:
 - Quantitative PCR (qPCR): Extract total RNA and perform qPCR to measure the mRNA expression levels of M1 markers such as Il12, Tnf, and Nos2.[3]
 - ELISA: Collect the cell culture supernatants and perform ELISA to quantify the protein levels of secreted M1 cytokines like IL-12 and TNF- α . [3]
 - Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the MAPK and NF- κ B pathways (e.g., phospho-p38, phospho-JNK, phospho-p65).[3]
 - Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and analyze by flow cytometry.

Visualizations

Signaling Pathway of TMP195-Induced M1 Macrophage Polarization





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